![molecular formula C24H19NO5S B2593383 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-52-0](/img/structure/B2593383.png)
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural components, including a 1,4-benzodioxin ring, a 1,4-benzothiazin ring, and a 4-methylphenyl (or p-tolyl) group . These components are common in various organic compounds and can contribute to a wide range of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its component rings and groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structures of organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its components. The benzodioxin and benzothiazin rings could potentially participate in electrophilic aromatic substitution reactions, while the p-tolyl group could undergo reactions typical of aromatic methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by factors such as its molecular structure, the nature of its component groups, and the presence of any functional groups .Aplicaciones Científicas De Investigación
Heterocyclic Derivative Synthesis
The synthesis of heterocyclic derivatives, including 1,4-benzothiazin-2-yl derivatives, is a significant area of study. Katekar (1972) and Nazarenko et al. (2008) explored reactions leading to various heterocyclic compounds, highlighting the versatility and potential applications of these molecules in chemical synthesis and drug development Katekar, 1972; Nazarenko et al., 2008.
Anti-Inflammatory and Analgesic Activities
Studies on the anti-inflammatory and analgesic activities of 1,4-benzothiazine derivatives have been conducted, revealing potential therapeutic applications. For instance, Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one and evaluated their anti-inflammatory and analgesic activities Gowda et al., 2011.
Antibacterial and Antifungal Activities
Research into the antimicrobial properties of derivatives of 1,4-benzothiazines has been prominent. Abbasi et al. (2017) synthesized sulfonamides with 1,4-benzodioxin rings and evaluated their antibacterial potential, indicating possible uses as therapeutic agents for inflammatory conditions Abbasi et al., 2017.
Antiretroviral Agent Development
Mizuhara et al. (2012) investigated the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for the development of potent anti-HIV agents, showcasing the potential of these compounds in antiviral research Mizuhara et al., 2012.
Enzyme Inhibitory Potential
Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential. Abbasi et al. (2019) explored these compounds' inhibitory activities against α-glucosidase and acetylcholinesterase, providing insights into potential therapeutic applications for metabolic and neurological disorders Abbasi et al., 2019.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-16-6-8-17(9-7-16)24(26)23-15-25(19-4-2-3-5-22(19)31(23,27)28)18-10-11-20-21(14-18)30-13-12-29-20/h2-11,14-15H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCSDUJDFJGAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.